methyl 3-({[5-(furan-2-carbonyl)thiophen-2-yl]methyl}sulfamoyl)thiophene-2-carboxylate methyl 3-({[5-(furan-2-carbonyl)thiophen-2-yl]methyl}sulfamoyl)thiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1797613-50-3
VCID: VC6215811
InChI: InChI=1S/C16H13NO6S3/c1-22-16(19)15-13(6-8-24-15)26(20,21)17-9-10-4-5-12(25-10)14(18)11-3-2-7-23-11/h2-8,17H,9H2,1H3
SMILES: COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3
Molecular Formula: C16H13NO6S3
Molecular Weight: 411.46

methyl 3-({[5-(furan-2-carbonyl)thiophen-2-yl]methyl}sulfamoyl)thiophene-2-carboxylate

CAS No.: 1797613-50-3

Cat. No.: VC6215811

Molecular Formula: C16H13NO6S3

Molecular Weight: 411.46

* For research use only. Not for human or veterinary use.

methyl 3-({[5-(furan-2-carbonyl)thiophen-2-yl]methyl}sulfamoyl)thiophene-2-carboxylate - 1797613-50-3

Specification

CAS No. 1797613-50-3
Molecular Formula C16H13NO6S3
Molecular Weight 411.46
IUPAC Name methyl 3-[[5-(furan-2-carbonyl)thiophen-2-yl]methylsulfamoyl]thiophene-2-carboxylate
Standard InChI InChI=1S/C16H13NO6S3/c1-22-16(19)15-13(6-8-24-15)26(20,21)17-9-10-4-5-12(25-10)14(18)11-3-2-7-23-11/h2-8,17H,9H2,1H3
Standard InChI Key VVBREQIVSSPDMR-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3

Introduction

Chemical Identity and Physicochemical Properties

Molecular Architecture

Methyl 3-({[5-(furan-2-carbonyl)thiophen-2-yl]methyl}sulfamoyl)thiophene-2-carboxylate features a thiophene ring at its core, substituted at the 2-position with a carboxylate ester (COOCH3\text{COOCH}_3) and at the 3-position with a sulfamoyl group (SO2NH\text{SO}_2\text{NH}). The sulfamoyl moiety is further functionalized with a methylene-linked 5-(furan-2-carbonyl)thiophen-2-yl group, introducing a fused heterocyclic system (Table 1).

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.1797613-50-3
Molecular FormulaC16H13NO6S3\text{C}_{16}\text{H}_{13}\text{NO}_{6}\text{S}_{3}
Molecular Weight411.46 g/mol
IUPAC NameMethyl 3-[[5-(furan-2-carbonyl)thiophen-2-yl]methylsulfamoyl]thiophene-2-carboxylate
SMILESCOC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3

Synthetic Methodology

Multi-Step Organic Synthesis

The synthesis of methyl 3-({[5-(furan-2-carbonyl)thiophen-2-yl]methyl}sulfamoyl)thiophene-2-carboxylate involves sequential modifications of thiophene and furan precursors. A generalized route includes:

  • Thiophene Functionalization: Initial bromination or lithiation of 2-methylthiophene introduces reactive sites for subsequent coupling.

  • Furan Coupling: The 5-position of thiophene is coupled with furan-2-carbonyl chloride via Friedel-Crafts acylation, forming the 5-(furan-2-carbonyl)thiophen-2-yl moiety.

  • Sulfamoylation: Sulfamoyl chloride is introduced at the 3-position of the thiophene ring under basic conditions (e.g., pyridine or triethylamine).

  • Esterification: Methanol-mediated esterification finalizes the carboxylate group at the 2-position.

Critical challenges include regioselectivity in sulfamoylation and steric hindrance during furan coupling, necessitating optimized reaction conditions (e.g., low temperatures for acylation).

Structural Elucidation and Analytical Characterization

Spectroscopic and Crystallographic Insights

Advanced analytical techniques confirm the compound’s structure:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1\text{H}-NMR reveals distinct signals for the methyl ester (δ3.8ppm\delta \approx 3.8 \, \text{ppm}), sulfamoyl NH (δ6.9ppm\delta \approx 6.9 \, \text{ppm}), and aromatic protons of thiophene (δ7.17.6ppm\delta \approx 7.1–7.6 \, \text{ppm}).

    • 13C^{13}\text{C}-NMR confirms carbonyl carbons (δ165175ppm\delta \approx 165–175 \, \text{ppm}) and quaternary carbons in the heterocycles.

  • Infrared (IR) Spectroscopy:

    • Strong absorptions at 1700cm1\approx 1700 \, \text{cm}^{-1} (ester C=O) and 1350cm1\approx 1350 \, \text{cm}^{-1} (sulfonamide S=O) validate functional groups.

  • Mass Spectrometry (MS):

    • High-resolution MS ([M+H]+=412.44\text{[M+H]}^+ = 412.44) aligns with the molecular formula.

  • X-ray Diffraction (XRD):

    • Crystallographic data (unavailable in public domains) would typically resolve bond lengths and dihedral angles between heterocycles.

Biological Activity and Mechanistic Hypotheses

Table 2: Comparative Bioactivity of Thiophene Analogs

CompoundTarget ActivityIC50_{50}/EC50_{50}Source
2c (from )Tubulin polymerization inhibition0.74 µM
Target compoundHypothesized enzyme inhibitionPending

Mechanistic Considerations

Molecular Interactions

The compound’s bioactivity likely stems from:

  • Sulfamoyl Group: Acts as a hydrogen bond donor/acceptor, mimicking natural substrates in enzymatic pockets.

  • Furan Carbonyl: Enhances lipophilicity and π-π stacking with aromatic residues in target proteins.

  • Thiophene Core: Provides rigidity and electron-rich regions for charge-transfer interactions .

Molecular docking simulations (unavailable for this compound) of analog 2c revealed stable binding to β-tubulin via hydrogen bonds with αThr179 and hydrophobic interactions with βCys241 . Similar interactions are plausible for the target compound, given its structural similarities.

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